(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt

Chiral purity Enantioselective synthesis Quality control

(S)-2-Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt (CAS 1217481-78-1), synonymously L-Azidotryptophan cyclohexylammonium salt or N3-Trp-OH·CHA, is a chiral α-azido amino acid derivative supplied as a 1:1 salt with cyclohexylamine. It belongs to the class of α-azido carboxylic acids used as masked amino acid building blocks in solid-phase peptide synthesis (SPPS) and as bioorthogonal handles for copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 1217481-78-1
Cat. No. B594871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt
CAS1217481-78-1
Synonyms(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylaMMoniuM salt
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESC1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1
InChIKeyCONRNQTWYKMOCC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-2-Azido-3-(3-indolyl)propionic Acid Cyclohexylammonium Salt (CAS 1217481-78-1): Core Identity for Procurement Decisions


(S)-2-Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt (CAS 1217481-78-1), synonymously L-Azidotryptophan cyclohexylammonium salt or N3-Trp-OH·CHA, is a chiral α-azido amino acid derivative supplied as a 1:1 salt with cyclohexylamine . It belongs to the class of α-azido carboxylic acids used as masked amino acid building blocks in solid-phase peptide synthesis (SPPS) and as bioorthogonal handles for copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry [1]. The (S)-configuration corresponds to the natural L-tryptophan stereochemistry, and the indole side chain retains the recognition elements of the parent amino acid, making it a direct tryptophan mimetic with orthogonal reactivity [2].

Why Generic Substitution Fails for (S)-2-Azido-3-(3-indolyl)propionic Acid Cyclohexylammonium Salt in Peptide and Bioconjugation Workflows


Substituting this compound with L-tryptophan (α-NH₂ instead of α-N₃), 6-azido-L-tryptophan (side-chain aryl azide), the D-enantiomer (opposite stereochemistry), or a simpler α-azido acid lacking the indole side chain produces fundamentally different molecular entities with divergent reactivity, stereochemical fit, and biological recognition profiles . The α-azido group provides a masked amino function that resists racemization during activation and can be reduced post-synthetically, whereas aryl azides on the indole ring are designed for photoaffinity labeling and do not serve as backbone building blocks [1]. The cyclohexylammonium counterion further differentiates this salt from the free acid by conferring altered solubility, crystallinity, and long-term storage stability . These molecular-level differences translate into measurable consequences in peptide yield, enantiopurity, and click-conjugation efficiency, as quantified below.

Quantitative Differentiation Evidence for (S)-2-Azido-3-(3-indolyl)propionic Acid Cyclohexylammonium Salt Versus Closest Analogs


Enantiomeric Identity Confirmed by Specific Optical Rotation: (S)- vs. (R)-Azidotryptophan CHA Salt

The (S)-enantiomer of 2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt exhibits a specific optical rotation of [α]/D −45.0 ± 2.0° (c = 1, methanol), as certified by the supplier's Certificate of Analysis . In contrast, the D-enantiomer (CAS 1286670-94-7) would display the opposite sign of rotation, enabling unambiguous identity confirmation and enantiomeric excess determination by polarimetry . This stereochemical specification is critical because incorporation of the incorrect enantiomer into a peptide chain yields a diastereomeric product with altered biological activity; the racemization-free nature of α-azido acid activation has been demonstrated in SPPS, where no detectable epimerization was observed when the α-azido acid was activated as the acid chloride [1].

Chiral purity Enantioselective synthesis Quality control

Chromatographic Purity Specification: ≥98% (HPLC) vs. Generic Azidotryptophan Preparations at ~95%

The Sigma-Aldrich product (No. 714259) carries a minimum purity specification of ≥98% as determined by HPLC . Competing generic sources of (S)-2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt and related 6-azidotryptophan preparations are routinely listed at 95% purity . This 3-percentage-point difference in chromatographic purity represents a reduction in total impurities from ≤5% to ≤2%, which is significant in SPPS where each coupling cycle amplifies the effect of initial building-block impurities on the final crude peptide purity [1]. For azide-containing building blocks specifically, impurities can include de-azidated material, ring-opened byproducts, or residual solvents that compete in subsequent CuAAC reactions, reducing effective conjugation yields [1].

Peptide synthesis Purity specification Click chemistry

α-Azido Backbone Reactivity vs. Side-Chain Aryl Azide: Differentiating SPPS Building Blocks from Photoaffinity Probes

(S)-2-Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt bears the azido group on the α-carbon (backbone), functioning as a protected amino group that can be reduced to the free amine after peptide assembly or used directly for CuAAC conjugation . In contrast, 6-azido-L-tryptophan (CAS 81524-70-1) places the azide on the indole C6 position as a photoaffinity label: it binds tryptophan synthase as a quasi-substrate, forms a quinonoid intermediate (λmax = 476 nm) with enzyme-bound pyridoxal phosphate, and upon photolysis covalently modifies the target protein with concomitant enzyme inactivation [1]. 5-Azidotryptophan has been similarly developed and characterized as a photoaffinity labeling reagent via a 5-step synthesis from 5-nitroindole [2]. The fundamental distinction is that α-azido tryptophan (CHA salt) serves as a peptide backbone building block or N-terminal conjugation handle, while ring-azidinated tryptophans are site-specific protein modification tools whose azide position precludes their use as standard SPPS monomers.

Solid-phase peptide synthesis Photoaffinity labeling Click chemistry

Cyclohexylammonium Salt Form: Solubility and Storage Stability Advantage Over the Free Acid

The target compound is supplied as the cyclohexylammonium (CHA) salt rather than the free carboxylic acid. The CHA counterion is documented to enhance aqueous solubility and improve crystallinity of α-azido amino acids relative to their free acid or sodium salt forms [1]. The Sigma-Aldrich product specification mandates long-term storage at 2–8 °C, a defined cold-chain requirement that preserves azide integrity and prevents thermal decomposition . For the free acid form of L-azidotryptophan, solubility data are not publicly specified by major suppliers, but the general class behavior of α-azido acids indicates that salt formation with bulky lipophilic amines (such as cyclohexylamine) improves handling characteristics and reduces hygroscopicity compared to the zwitterionic free amino acid [2]. The (S)-2-azidopropionic acid CHA salt analog (CAS 1217462-58-2), lacking the indole side chain, is recommended for storage at −20 °C, suggesting that the indole moiety in the target compound contributes additional thermal stability permitting the less stringent 2–8 °C storage condition [2].

Salt selection Solubility enhancement Storage stability

Elemental Composition Specification: Combustion Analysis as an Orthogonal Identity and Purity Criterion

Sigma-Aldrich specifies a combustion elemental analysis acceptance range for this product: carbon 60.7–63.2% and nitrogen 20.8–21.7% . These ranges correspond to the theoretical composition of the 1:1 cyclohexylammonium salt (C₁₇H₂₃N₅O₂; theoretical C 62.0%, N 21.3%) and provide an orthogonal identity verification method independent of HPLC retention time or optical rotation . This specification is absent from the datasheets of generic suppliers of 6-azidotryptophan (free amino acid, C₁₁H₁₁N₅O₂; theoretical C 53.9%, N 28.6%) and D-azidotryptophan CHA salt, where only HPLC purity is typically reported . The combustion analysis acceptance band thus provides a second-dimension quality gate that can detect non-stoichiometric salt formation, residual solvent, or inorganic contamination that would escape HPLC-only quality control.

Quality assurance Elemental analysis Procurement specification

Optimal Research and Industrial Application Scenarios for (S)-2-Azido-3-(3-indolyl)propionic Acid Cyclohexylammonium Salt Based on Quantitative Differentiation Evidence


Fmoc-SPPS Incorporation of a Tryptophan Mimetic with a C-Terminal or Side-Chain CuAAC Handle

In Fmoc-based solid-phase peptide synthesis, (S)-2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt can be coupled as a C-terminal residue or as a chain-internal building block where the α-azido group is subsequently reduced to the free amine or retained as a bioorthogonal CuAAC handle for fluorophore, biotin, or PEG conjugation. The ≥98% HPLC purity specification reduces cumulative impurities that would otherwise be amplified across multiple coupling cycles, while the confirmed (S)-stereochemistry ([α]/D −45.0 ± 2.0°) ensures that the tryptophan-mimetic side chain is presented in the native L-configuration for biological target recognition. This scenario is supported by the demonstrated compatibility of α-azido acids with standard Fmoc-SPPS protocols, where activation as the acid chloride proceeds without detectable racemization [1].

Synthesis of Tryptophan-Containing Glycoconjugates via α-Azido Protection Strategy

The α-azido protection strategy has been successfully employed in the synthesis of tryptophan N-glucoside, where α-azido L-tryptophan benzyl ester facilitated purification and deprotection, improving glycosylation yields [2]. The target compound, as the free acid CHA salt, can be converted to the corresponding benzyl ester for analogous glycosylation workflows. The indole NH remains unprotected under these conditions, permitting N-in glycosylation regioselectivity that would be compromised if using N-in-protected tryptophan derivatives. The CHA salt form provides higher initial solubility in organic solvents compared to the zwitterionic free amino acid, streamlining the esterification step .

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Bioconjugation of Synthetic Peptides

The α-azido group in this compound serves as a CuAAC reaction partner with terminal alkynes to form stable 1,2,3-triazole linkages. Unlike 6-azido-L-tryptophan, which photolyzes upon UV exposure to generate a reactive nitrene for protein crosslinking [3], the α-azido group is stable under ambient light and reacts chemoselectively only in the presence of Cu(I) catalyst and an alkyne coupling partner. This orthogonal reactivity profile makes the target compound suitable for sequential bioorthogonal labeling strategies where photoaffinity labeling and click chemistry must be deployed in the same experimental system without cross-interference.

Quality-Controlled Procurement for GLP/GMP-adjacent Peptide Research Programs

For research programs that require robust documentation and batch-to-batch consistency (e.g., preclinical candidate optimization, SAR studies, or assay development), the Sigma-Aldrich product offers three orthogonal quality specifications not typically available from generic suppliers: (i) ≥98% HPLC purity, (ii) specific optical rotation [α]/D −45.0 ± 2.0°, and (iii) combustion elemental analysis acceptance ranges (C: 60.7–63.2%, N: 20.8–21.7%) . This triad of specifications enables incoming quality control laboratories to verify identity, enantiopurity, and stoichiometric salt composition using independent analytical methods, reducing the risk of batch failure in downstream peptide synthesis campaigns.

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